4-Cycloocten-1-one

Description

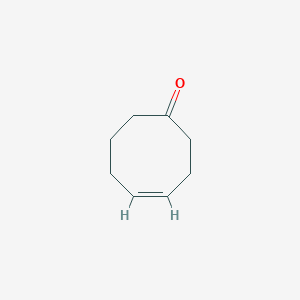

4-Cycloocten-1-one (CAS: 6925-14-0) is an 8-membered cyclic enone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its structure features a conjugated carbonyl group at position 1 and a double bond at position 4, contributing to its reactivity in organic synthesis. The compound is also known by synonyms such as cyclooct-4-en-1-one and 4-cyclooctenone . While detailed thermodynamic data (e.g., boiling/melting points) are unavailable in the provided evidence, its structural features make it a versatile intermediate in reactions such as cycloadditions, reductions, and functionalizations .

Structure

3D Structure

Properties

CAS No. |

31598-70-6 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(4Z)-cyclooct-4-en-1-one |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1- |

InChI Key |

QCMJRQVMECBHEA-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(=O)C1 |

Canonical SMILES |

C1CC=CCCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through various methods. One common approach involves the cyclization of 1,5-hexadiene using a transition metal catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst like palladium or nickel .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-cyclooctene-1,2-dione using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 4-cyclooctanol when treated with reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 4-cyclooctene-1,2-dione.

Reduction: 4-cyclooctanol.

Substitution: Depending on the nucleophile, various substituted cyclooctenones.

Scientific Research Applications

Chemical Properties and Reactivity

The structure of 4-Cycloocten-1-one features a carbonyl group and a double bond, which makes it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations:

- Oxidation : Can yield 4-Cyclooctene-1,2-dione.

- Reduction : Leads to the formation of 4-Cycloocten-1-ol.

- Substitution : Various substituted cyclooctenones can be formed depending on the nucleophile used.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of biologically active compounds, making it valuable in pharmaceutical research. For instance, it can be utilized to synthesize various natural products and derivatives that exhibit biological activity.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a precursor for pharmaceuticals. Its unique structural features may contribute to the development of new therapeutic agents. Preliminary studies indicate that derivatives of this compound could possess significant anti-cancer properties, although further investigation is required to establish their efficacy and safety .

Material Science

In industrial applications, this compound is employed in the production of polymers, fragrances, and other fine chemicals. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties that can be tailored for various applications .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the utility of this compound in synthesizing a series of novel compounds that exhibited anti-cancer activity. The synthesis involved using this compound as a starting material for constructing complex structures through multi-step reactions. The resulting compounds were tested against several cancer cell lines, showing promising results in inhibiting cell growth .

Case Study 2: Water Purification Applications

Another application explored the use of cyclooctene monomers derived from this compound in creating coatings that reduce fouling on water purification membranes. The copolymers formed from these monomers demonstrated effective antifouling properties, which are crucial for maintaining membrane efficiency in water treatment processes .

Mechanism of Action

The mechanism of action of 4-Cycloocten-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bond in the ring structure allows for reactions such as cycloaddition, which can modify the compound’s biological effects .

Comparison with Similar Compounds

4-Methoxy-2-cyclopenten-1-one

- Molecular Formula : C₆H₈O₂

- Molecular Weight : 112.13 g/mol

- CAS : 61322-97-2

- Key Differences: 5-membered ring with a methoxy group at position 3. Electron-donating methoxy group increases electron density at the carbonyl, altering reactivity in electrophilic substitutions. Applications: Potential precursor in fragrance or pharmaceutical synthesis due to polar substituents .

4-Hydroxy-3-methyl-2-cyclopenten-1-one

- Molecular Formula : C₆H₈O₂

- Molecular Weight : 112.13 g/mol

- CAS : 10288-24-1

- Key Differences: Hydroxy and methyl substituents introduce hydrogen-bonding and steric effects. Likely participates in redox reactions and chelation, distinguishing it from non-hydroxylated enones.

4-Octylcyclohexan-1-one

Comparative Data Table

Research Findings and Reactivity Insights

- Ring Size and Strain: Smaller rings (e.g., 5-membered cyclopentenones) exhibit higher strain, increasing reactivity in Diels-Alder reactions. In contrast, 8-membered this compound offers a balance between strain and stability, making it suitable for controlled polymerizations .

- Substituent Effects : Electron-withdrawing groups (e.g., carbonyl) enhance electrophilicity, while electron-donating groups (e.g., methoxy) shift reactivity toward nucleophilic attacks .

- Derivatization Potential: this compound derivatives, such as cyclooct-4-en-1-yl acetate (CAS: 22445-58-5), demonstrate its utility in esterification and polymer chemistry .

Biological Activity

4-Cycloocten-1-one is a cyclic ketone known for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula , features a cyclooctene ring with a ketone functional group. Its structure allows for various chemical reactions, making it a subject of interest in medicinal chemistry.

Biological Activities

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

Research has shown that this compound can induce cytotoxicity in cancer cell lines. A study reported that concentrations of 50 µM resulted in a 70% reduction in cell viability in human colon adenocarcinoma cells (Caco-2) after 24 hours of exposure . The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, administration of this compound led to a significant reduction in inflammatory markers such as TNF-α and IL-6 . This suggests that it may modulate immune responses, providing a basis for further exploration in inflammatory diseases.

Toxicity Profile

Toxicological assessments have revealed that this compound possesses a relatively low toxicity profile. In repeated dose toxicity studies on rats, the No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg body weight per day . Additionally, genotoxicity tests showed no significant mutagenic effects at non-cytotoxic concentrations, indicating a favorable safety profile for potential therapeutic use.

Table: Summary of Biological Activities of this compound

Q & A

Q. What steps mitigate bias in literature reviews on this compound applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.